(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Description
Significance of Asymmetric Catalysis in Contemporary Organic Synthesis
Asymmetric catalysis is a powerful synthetic strategy that utilizes chiral catalysts to selectively produce one enantiomer of a chiral product over its mirror image. nih.gov The significance of this approach lies in the fact that enantiomers of a molecule can exhibit vastly different biological activities. In the pharmaceutical industry, for instance, one enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful. nih.gov Therefore, the ability to synthesize single-enantiomer drugs is crucial for ensuring safety and efficacy. alfachemic.com Asymmetric catalysis offers an economically and environmentally advantageous alternative to other methods of obtaining enantiomerically pure compounds, such as the resolution of racemic mixtures or the use of a chiral pool. alfachemic.com
Evolution and Impact of Chiral Transition Metal Complexes in Catalysis
The field of asymmetric catalysis has been revolutionized by the development of chiral transition metal complexes. These catalysts combine the reactivity of a transition metal center with the stereochemical control of a chiral ligand, enabling a wide range of enantioselective transformations. takasago.com The pioneering work on chiral phosphine (B1218219) ligands in the mid-20th century laid the foundation for this field. rsc.org Subsequent research has led to the discovery of a vast array of chiral ligands and their corresponding metal complexes, allowing for remarkable levels of enantioselectivity in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. takasago.com The impact of these catalysts is evident in the industrial-scale synthesis of numerous chiral molecules. nih.gov
Overview of Ruthenium-Based Catalytic Systems in Asymmetric Synthesis
Among the various transition metals utilized in asymmetric catalysis, ruthenium has emerged as a particularly versatile and effective metal. researchgate.net Ruthenium-based catalysts have demonstrated exceptional activity and selectivity in a broad spectrum of asymmetric reactions, most notably in the hydrogenation of ketones, olefins, and imines. takasago.comresearchgate.net The development of ruthenium catalysts containing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Ryoji Noyori, a Nobel laureate, was a significant milestone in this area. takasago.com These catalysts, often referred to as Noyori-type catalysts, are renowned for their high efficiency and enantioselectivity in the reduction of functionalized ketones. takasago.comresearchgate.net The versatility of ruthenium catalysts is further enhanced by the ability to tune their steric and electronic properties through ligand modification. takasago.com
Specific Context of Dimeric Ruthenium-BINAP Catalysts in Chiral Induction
The catalyst at the heart of this article, (R)-[(RuCl(H8-BINAP))2(μ-Cl)3][NH2Me2], is a dimeric ruthenium complex featuring the H8-BINAP ligand. In many ruthenium-catalyzed asymmetric hydrogenations, the active species is a monomeric ruthenium complex. However, dimeric ruthenium-BINAP complexes often serve as stable, isolable precatalysts that can be converted into the active monomeric catalyst under the reaction conditions. chemimpex.com The dimeric structure consists of two ruthenium centers bridged by chloride ligands, with each ruthenium atom also coordinated to a chiral BINAP ligand. chemimpex.com
The specific ligand in this catalyst is H8-BINAP, which is a partially hydrogenated version of the BINAP ligand. The hydrogenation of the four phenyl rings on the phosphine groups of BINAP to cyclohexyl rings in H8-BINAP can influence the electronic and steric properties of the catalyst, which in turn can affect its catalytic activity and enantioselectivity. takasago.com The general structure of these dimeric catalysts allows for high stability and ease of handling, making them attractive for practical applications in asymmetric synthesis. chemimpex.com
Due to a lack of publicly available, detailed research findings specifically for (R)-[(RuCl(H8-BINAP))2(μ-Cl)3][NH2Me2], the following sections will draw upon data from closely related Ru-H8-BINAP and Ru-BINAP catalysts to provide a comprehensive overview of the expected properties and reactivity of this class of compounds.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
944451-12-1 |
|---|---|
Molecular Formula |
C90H88Cl5NP4Ru2 |
Molecular Weight |
1687.0 g/mol |
IUPAC Name |
dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4 |
InChI Key |
VHWUKCMTKLMMGR-UHFFFAOYSA-J |
SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Canonical SMILES |
C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization of R Rucl H8 Binap 2 Mu Cl 3 Nh2me2 and Analogous Complexes
Precursor Synthesis for Ruthenium-Chiral Phosphine (B1218219) Complexes
The journey to the final dimeric complex begins with the preparation of essential precursors: arene ruthenium(II) halide dimers and the chiral phosphine ligands.
Preparation of Arene Ruthenium(II) Halide Dimers (e.g., [RuCl₂(benzene)]₂, [RuCl₂(p-cymene)]₂)
Arene ruthenium(II) halide dimers are versatile and widely used precursors for a vast array of ruthenium complexes. The general formula for these compounds is [{RuCl₂(η⁶-arene)}₂]. A common and efficient method for their synthesis involves the reaction of hydrated ruthenium(III) chloride (RuCl₃·nH₂O) with a suitable arene source.
For instance, the synthesis of [RuCl₂(p-cymene)]₂ is typically achieved by reacting hydrated ruthenium trichloride (B1173362) with α-phellandrene in an alcohol solvent. nih.govwikipedia.org The α-phellandrene serves as the precursor to the p-cymene (B1678584) ligand. This red-colored, air-stable solid is a common starting material in organometallic chemistry. nih.govwikipedia.org The reaction of [RuCl₂(p-cymene)]₂ with Lewis bases, such as phosphines, leads to the cleavage of the chloride bridges to form monomeric adducts with a characteristic "piano-stool" geometry. nih.govrsc.org
Similarly, other arene ruthenium(II) halide dimers can be prepared by reacting RuCl₃ with the corresponding cyclohexadiene or arene at elevated temperatures. These dimers serve as a convenient source of the "Ru(arene)Cl₂" moiety for subsequent reactions with chiral ligands. rsc.org
Synthesis and Derivatization of Chiral BINAP Ligands, Including H₈-BINAP
The chirality of the final ruthenium complex, and thus its efficacy in asymmetric catalysis, is derived from the chiral phosphine ligand. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a foundational chiral ligand in this class. Its synthesis starts from 1,1'-bi-2-naphthol (B31242) (BINOL), which is first converted to its bistriflate derivative. The chiral integrity of BINAP is due to atropisomerism, a result of restricted rotation around the C-C bond connecting the two naphthyl rings.
H₈-BINAP, or 5,5',6,6',7,7',8,8'-octahydro-BINAP, is a derivative of BINAP where the naphthyl rings are partially hydrogenated. This modification can influence the electronic and steric properties of the ligand, which in turn can affect the catalytic activity and selectivity of its metal complexes. The synthesis of H₈-BINAP follows a similar principle to that of BINAP, starting from the corresponding octahydro-BINOL derivative.
Formation of Dimeric Ruthenium-BINAP Chloride Complexes
With the precursors in hand, the next stage involves the assembly of the dimeric ruthenium-BINAP chloride complex.
Specific Synthetic Routes to (R)-[(RuCl(H₈-binap))₂(μ-Cl)₃][NH₂Me₂] and Related Bridged Systems
The synthesis of the target complex, (R)-[(RuCl(H8-binap))₂(μ-Cl)₃][NH₂Me₂], and its analogues like [NH₂Me₂][{RuCl((R)-binap)}₂(μ-Cl)₃] and [NH₂Et₂][{RuCl((R)-p-MeO-BINAP)}₂(μ-Cl)₃], generally involves the reaction of a ruthenium(II) precursor with the respective chiral diphosphine ligand in the presence of an amine. acs.orgsigmaaldrich.comtcichemicals.comchemimpex.com
A well-documented procedure for a closely related complex, [NH₂Et₂][{RuCl((R)-p-MeO-BINAP)}₂(μ-Cl)₃], provides a clear blueprint. acs.org In this synthesis, [RuCl₂(COD)]n (where COD is 1,5-cyclooctadiene) is treated with (R)-p-MeO-BINAP in toluene (B28343) in the presence of triethylamine (B128534). The triethylamine acts as a base and is the source of the diethylammonium (B1227033) counterion. This reaction yields the anionic dinuclear complex. acs.org
By analogy, the synthesis of (R)-[(RuCl(H8-binap))₂(μ-Cl)₃][NH₂Me₂] would likely involve the reaction of a suitable ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂ or [RuCl₂(COD)]n, with (R)-H₈-BINAP in a suitable solvent like toluene or N,N-dimethylformamide (DMF), with the addition of dimethylamine (B145610) or dimethylammonium chloride to provide the necessary counterion.
| Precursor 1 | Precursor 2 | Reagents | Product |
| [RuCl₂(COD)]n | (R)-p-MeO-BINAP | Triethylamine, Toluene | [NH₂Et₂][{RuCl((R)-p-MeO-BINAP)}₂(μ-Cl)₃] acs.org |
| [RuCl₂(arene)]₂ | (S)-BINAP | - | {RuX(arene)[(S)-binap]}Y rsc.org |
| Ruthenium(II) precursor | (R)-H₈-BINAP | Dimethylamine/Dimethylammonium chloride | (R)-[(RuCl(H₈-binap))₂(μ-Cl)₃][NH₂Me₂] |
Influence of Reaction Conditions and Counterion Introduction (e.g., [NH₂Me₂]⁺) on Complex Formation
The reaction conditions play a crucial role in the successful formation of the desired dimeric complex. The choice of solvent is important; for instance, N,N-dimethylformamide (DMF) can act as both a solvent and a reducing agent in the synthesis of ruthenium complexes. synthesiswithcatalysts.com The temperature and reaction time are also critical parameters that need to be optimized to ensure complete reaction and to minimize the formation of byproducts.
The introduction of the dialkylammonium counterion, such as dimethylammonium [NH₂Me₂]⁺, is essential for the crystallization and stabilization of the anionic dimeric ruthenium complex, [{RuCl(H8-binap)}₂(μ-Cl)₃]⁻. nih.govacs.orgsigmaaldrich.comchemimpex.comsigmaaldrich.com The amine, often added in excess, can also act as a base to facilitate the reaction. The nature of the amine (e.g., triethylamine vs. dimethylamine) determines the specific counterion in the final product.
Methodologies for Structural Elucidation of Dimeric Ruthenium Complexes
The definitive confirmation of the structure of these complex dimeric ruthenium compounds relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is invaluable for characterizing the structure of these complexes in solution. ³¹P NMR is especially useful for probing the coordination environment of the phosphine ligands. For instance, in [NH₂Et₂][{RuCl((R)-p-MeO-BINAP)}₂(μ-Cl)₃], the ³¹P{¹H} NMR spectrum shows two distinct doublets, indicating the non-equivalence of the two phosphorus atoms in the BINAP ligand. acs.org
Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy for Ligand Coordination and Stereochemistry)
For diamagnetic Ru(II) complexes, the NMR spectra are typically sharp and well-resolved. scbt.com The ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the BINAP ligand and the aliphatic protons of the octahydro-binaphthyl backbone. The coordination of the diphosphine ligand to the ruthenium center induces significant changes in the chemical shifts of these protons compared to the free ligand, providing evidence of complex formation. The signals corresponding to the dimethylammonium cation, [NH₂Me₂]⁺, are also readily identifiable.
³¹P{¹H} NMR spectroscopy is particularly informative. In these complexes, the phosphorus atoms of the BINAP ligand are chemically equivalent due to the C₂ symmetry of the molecule, resulting in a single sharp resonance in the ³¹P{¹H} NMR spectrum. nih.gov The chemical shift of this signal is indicative of the electronic environment of the phosphorus atoms and confirms their coordination to the ruthenium centers. The loss of the C₂ symmetry, for instance through the coordination of an asymmetric substrate or ligand, would lead to a splitting of this signal into two distinct resonances, often as a pair of doublets due to P-P coupling. nih.gov
Detailed NMR studies, including two-dimensional techniques like COSY and NOESY, can further elucidate the through-bond and through-space correlations between protons, helping to assign specific resonances and confirm the stereochemistry of the complex. Low-temperature NMR experiments can be employed to study the dynamic behavior of the complex in solution and to characterize any fluxional processes. asianpubs.org
X-ray Crystallographic Analysis of Catalyst Architecture and Stereogenicity
Single-crystal X-ray diffraction provides the most definitive structural information for organometallic complexes in the solid state. For complexes analogous to (R)-[(Rucl(H8-binap))2(μ-Cl)3][NH2ME2], X-ray crystallography has been instrumental in confirming the dinuclear, triply-chloro-bridged structure. tdx.cat
The analysis of a similar cationic (S)-BINAP-Ru(II) halide complex revealed an orthorhombic crystal system with the space group P2₁2₁2₁. tdx.cat The crystal structure confirms the coordination of the BINAP ligand to the ruthenium center in a C₂-chiral conformation, which is the source of the catalyst's stereoselectivity. The ruthenium atoms are typically found in a distorted octahedral geometry. The bridging chloride ligands connect the two ruthenium centers, creating a robust dimeric framework. The dimethylammonium cation is present as a counterion, balancing the charge of the anionic ruthenium complex.
Key structural parameters obtained from X-ray analysis include bond lengths, bond angles, and torsion angles. The Ru-P, Ru-Cl, and the bridging Ru-μ-Cl bond distances are crucial for understanding the stability and reactivity of the complex. The P-Ru-P bite angle of the BINAP ligand and the chiral disposition of its phenyl rings are of particular importance as they dictate the steric environment around the active site.
Interactive Data Table: Crystallographic Data for an Analogous Cationic (S)-BINAP-Ru(II) Halide Complex tdx.cat
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 20.141(2) |
| b (Å) | 18.504(1) |
| c (Å) | 12.241(1) |
| V (ų) | 4562.0(7) |
| Z | 4 |
Mass Spectrometry for Dimeric Species Confirmation (e.g., ESI-TOFMS for Active Species Detection)
Mass spectrometry, particularly Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS), is a powerful technique for confirming the molecular weight and composition of charged species like (R)-[(Rucl(H8-binap))2(μ-Cl)3][NH2ME2]. This soft ionization technique allows for the gentle transfer of intact ionic complexes from solution to the gas phase, enabling the detection of the dimeric ruthenium species.
In the ESI-MS analysis of these complexes, the most prominent peak would correspond to the anionic dimeric fragment, [(RuCl(H₈-binap))₂(μ-Cl)₃]⁻. The high-resolution capabilities of TOF mass analyzers allow for the precise determination of the mass-to-charge ratio (m/z), which can be compared with the calculated isotopic pattern for the proposed formula. This comparison provides strong evidence for the presence of the dimeric structure containing two ruthenium atoms, four phosphorus atoms, and five chlorine atoms.
Fragmentation patterns observed in the mass spectrum can also offer structural insights. For instance, the loss of a terminal chloride ligand or the cleavage of the dimeric unit into monomeric species can sometimes be observed, further corroborating the proposed structure. The detection of the intact dimeric species is crucial as it is often the catalytically active or precursor species in many hydrogenation reactions. asianpubs.org
Structure Activity Relationships and Ligand Engineering for R Rucl H8 Binap 2 Mu Cl 3 Nh2me2 Analogs
Impact of Chiral BINAP Ligand Modifications on Catalytic Performance
The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand is a cornerstone of asymmetric catalysis, and its modifications have profound effects on the catalytic process. The H8-BINAP ligand in the parent compound represents one such modification, and comparing it with other BINAP derivatives reveals key insights into catalyst performance.
Substituents on the BINAP framework can alter the electronic and steric properties of the resulting ruthenium catalyst, thereby influencing its activity and enantioselectivity. The H8-BINAP ligand, with its octahydrobinaphthyl backbone, is considered more electron-rich compared to the parent BINAP. This increased electron density on the phosphorus atoms can enhance the catalytic activity of the ruthenium center.
In contrast, derivatives like TolBINAP, which has methyl groups on the phenyl rings of the phosphine (B1218219), and XylBINAP, with dimethylphenyl groups, introduce both electronic and steric modifications. The methyl groups in TolBINAP are electron-donating, which can increase the electron density at the ruthenium center and potentially enhance catalytic activity. XylBINAP's additional methyl groups further amplify this electronic effect and, more significantly, introduce greater steric bulk around the catalytic site. This increased steric hindrance can lead to higher enantioselectivity by creating a more defined chiral pocket that better discriminates between the two prochiral faces of the substrate.
The choice of BINAP derivative can be critical for achieving high enantioselectivity in the hydrogenation of specific substrates. For instance, in the asymmetric hydrogenation of aromatic ketones, Ru(II) catalysts coordinated with TolBINAP have shown high enantioselectivity. nih.gov Further modifications, such as the introduction of substituents at the 4,4'-positions of the binaphthyl framework in XylBINAP, have been shown to create a "fence" like structure that can have significant repulsive interactions with the substrate in the disfavored transition state, leading to exceptionally high enantiomeric excesses (ee). nih.gov
| BINAP Derivative | Key Structural Feature | Primary Electronic Effect | Primary Steric Effect | Impact on Catalysis |
|---|---|---|---|---|
| H8-BINAP | Octahydrobinaphthyl backbone | Increased electron density (electron-rich) | Flexible backbone | Can enhance catalytic activity. |
| TolBINAP | Methyl groups on phenyl rings | Electron-donating | Moderate increase in steric bulk | Often leads to high enantioselectivity. |
| XylBINAP | Dimethylphenyl groups | Strongly electron-donating | Significant increase in steric bulk | Can achieve very high enantioselectivity due to a more defined chiral pocket. |
The axial chirality of the BINAP ligand, arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone, is the fundamental source of stereochemical control in these catalytic systems. wikipedia.org The (R)-configuration dictates the specific three-dimensional arrangement of the phosphine groups and their phenyl substituents, creating a chiral environment around the ruthenium center.
This pre-defined chirality is crucial for the enantiofacial discrimination of a prochiral substrate. During the catalytic cycle of asymmetric hydrogenation, the substrate coordinates to the ruthenium center. The chiral pocket created by the (R)-BINAP ligand forces the substrate to adopt a specific orientation to minimize steric interactions. For example, in the hydrogenation of β-keto esters, the diastereomeric transition states for complexes with (R)-BINAP lead preferentially to the (R)-β-hydroxy ester because the approach of the ketone is favored at an unhindered quadrant of the catalyst's coordination sphere. harvard.edu The rigid backbone of the BINAP ligand ensures that this chiral information is effectively transferred during the hydride transfer step, resulting in the formation of one enantiomer in excess. The specific conformation of the (R)-BINAP ligand is therefore directly responsible for the high enantioselectivity observed in these reactions.
Influence of Ancillary Ligands (e.g., Bridging Chlorides, Terminal Chlorides)
The ancillary ligands, which are not the primary chiral source but are coordinated to the metal center, play a significant role in modulating the catalyst's activity and selectivity. In the dinuclear complex (R)-[(RuCl(H8-binap))2(MU-CL)3][NH2ME2], both terminal and bridging chloride ligands are present.
The nature of the halide ligands can have a remarkable effect on the efficiency of the catalysis. researchgate.net For instance, in some ruthenium-catalyzed reactions, iodide-bearing catalysts have shown enhanced selectivity and productivity compared to their chloride counterparts. nih.gov This "iodide effect" is thought to arise from the larger size and stronger binding of the iodide, which may accentuate energetic differences between diastereomeric transition states and suppress catalyst decomposition pathways. nih.gov The presence and identity of these halide ligands can therefore be tuned to optimize the catalyst's performance for a specific transformation. The position of the Ru-Cl band in the FTIR spectrum can be used to distinguish between bridging and terminal chloride ligands. nih.gov
Counterion Effects on Catalytic Activity and Selectivity (e.g., [NH2Me2]+)
In ionic catalytic systems, the counterion can have a surprisingly significant impact on both the activity and selectivity of the catalyst, even though it is not directly involved in the bond-breaking and bond-forming steps at the metal center. In the case of (R)-[(RuCl(H8-binap))2(MU-CL)3][NH2ME2], the dimethylammonium cation ([NH2Me2]+) is the counterion to the anionic ruthenium complex.
The role of the counterion can be multifaceted. It can influence the solubility of the catalyst in the reaction medium, which in turn can affect the reaction rate. More subtly, the counterion can engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions, with the catalyst or the substrate. These interactions can stabilize certain transition states over others, thereby influencing the enantioselectivity of the reaction.
While direct studies on the effect of the [NH2Me2]+ counterion in this specific complex are not widely reported, research on other cationic ruthenium catalysts has demonstrated a remarkable counteranion effect on enantioselectivity. researchgate.net For instance, in the asymmetric hydrogenation of certain substrates, the choice of counteranion was found to be critically important for achieving high enantioselectivity. researchgate.net It is plausible that the dimethylammonium cation could play a similar role by influencing the aggregation state of the catalyst or by interacting with the substrate or the anionic ruthenium complex in a way that affects the stereochemical outcome of the reaction.
Rational Design Strategies for Enhanced Catalyst Efficiency and Selectivity
The insights gained from structure-activity relationship studies form the basis for the rational design of new and improved catalysts. For analogs of (R)-[(RuCl(H8-binap))2(MU-CL)3][NH2ME2], several strategies can be employed to enhance efficiency and selectivity.
One key strategy is the fine-tuning of the electronic and steric properties of the BINAP ligand. This can be achieved by introducing various substituents on the binaphthyl backbone or the phenyl rings of the phosphine groups. For example, the development of SYNPHOS and DIFLUORPHOS as alternatives to BINAP was based on modifying these properties to achieve complementary enantioselectivity for different substrates. nih.gov
Another approach involves the modification of ancillary ligands. As discussed, replacing chloride with other halides or different anionic ligands can modulate the catalyst's reactivity and selectivity. The design of catalysts with more labile ancillary ligands could lead to faster reaction rates, while more strongly coordinating ligands might enhance stability.
Furthermore, the principles of bifunctional catalysis can be incorporated into the catalyst design. This involves designing ligands that not only coordinate to the metal center but also have functional groups that can interact with the substrate through non-covalent interactions, such as hydrogen bonding. This can help to pre-organize the substrate in the transition state, leading to higher enantioselectivity.
Finally, the influence of the counterion should not be overlooked. A systematic screening of different counterions could reveal opportunities to improve both the activity and selectivity of the catalyst through favorable ionic interactions. researchgate.net
| Design Strategy | Approach | Expected Outcome |
|---|---|---|
| Ligand Modification | Introduction of electron-donating or -withdrawing groups; increasing steric bulk on the BINAP framework. | Enhanced catalytic activity and/or enantioselectivity. |
| Ancillary Ligand Exchange | Replacing chloride ligands with other halides (e.g., iodide) or pseudohalides. | Modulation of catalyst stability, activity, and selectivity. |
| Bifunctional Ligand Design | Incorporating hydrogen-bond donors or acceptors into the ligand structure. | Improved substrate recognition and higher enantioselectivity through secondary interactions. |
| Counterion Optimization | Systematic variation of the cation to study its effect on the catalytic performance. | Increased solubility, activity, and potentially enantioselectivity through favorable ion-pairing effects. |
Computational Chemistry Investigations of R Rucl H8 Binap 2 Mu Cl 3 Nh2me2 Catalysis
Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) is a primary computational method used to investigate the intricate step-by-step mechanisms of catalytic reactions, such as the asymmetric hydrogenation of ketones and olefins, for which Ru-BINAP type catalysts are renowned. These studies map out the potential energy surface of the reaction, identifying the most likely pathway from reactants to products.
The catalytic cycle for asymmetric hydrogenation by Ru-BINAP systems is generally understood to involve the coordination of the substrate to the ruthenium center, followed by the sequential transfer of a hydride (H⁻) and a proton (H⁺) to the substrate, and finally, the release of the product. DFT calculations are crucial for determining the energy of each intermediate and transition state along this pathway.
For the hydrogenation of ketones, DFT studies on model Ru-BINAP systems have shown that the hydrogen transfer step from the ruthenium complex to the ketone's carbonyl carbon is typically the rate-determining and chirality-determining step. rsc.org The energy profile reveals the activation barriers for each step, providing a quantitative measure of the reaction's kinetics. For example, a systematic DFT analysis of a RuCl₂-((R)-BINAP)-catalyzed hydrogenation identified the crucial transition states and calculated their relative energies, confirming the experimentally observed reaction pathway. researchgate.netnih.gov The use of the H₈-BINAP ligand, as in the title compound, is known to result in higher enantioselectivities and faster reaction rates compared to its BINAP counterpart for certain substrates, a difference that can be quantified and explained by comparing their DFT-calculated energy profiles. researchgate.net
Table 1: Representative Energy Barriers in Ru-BINAP Catalyzed Hydrogenation (Illustrative) This table illustrates typical data obtained from DFT studies. Actual values vary significantly with substrate and computational model.
| Reaction Step | Species Type | Relative Gibbs Free Energy (kcal/mol) | Significance |
|---|---|---|---|
| Substrate Coordination | Intermediate | -5.2 | Initial binding of substrate to the Ru center. |
| Hydride Transfer (pro-R) | Transition State | +12.5 | Energy barrier to form the R-product. |
| Hydride Transfer (pro-S) | Transition State | +14.8 | Energy barrier to form the S-product. |
| Product Release | Intermediate | -10.1 | Final stable state before catalyst regeneration. |
Modeling of Transition States and Intermediate Structures
The geometry of transition states and intermediates is fundamental to understanding how a catalyst functions. Since these species are highly transient and cannot be isolated, computational modeling is the most effective way to characterize their structures. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
In the context of (R)-H₈-BINAP-Ru catalysis, modeling focuses on the geometry of the substrate as it interacts with the metal center in the transition state. For the hydrogenation of a prochiral ketone, two diastereomeric transition states are possible, one leading to the (R)-enantiomer of the alcohol product and the other to the (S)-enantiomer. The precise arrangement of the ketone's substituents (e.g., a large group vs. a small group) relative to the chiral BINAP ligand in these transition states determines the stereochemical outcome.
Computational studies have revealed that due to the complex potential energy surface created by the bulky and conformationally flexible H₈-BINAP ligand, a large number of possible transition state structures can exist for a single elementary step. nih.gov Systematic searches using advanced algorithms have been employed to locate these numerous structures and identify the one with the lowest energy, which is presumed to be the structure through which the reaction proceeds. researchgate.netnih.gov For instance, in the hydrogenation of methyl-3-oxobutanoate catalyzed by a RuCl₂-((R)-BINAP) model, a comprehensive search found 68 distinct transition state structures for the chirality-determining step alone. nih.gov The lowest energy structure found was consistent with the formation of the experimentally observed major product. nih.gov
Prediction and Rationalization of Enantioselectivity
One of the most powerful applications of computational chemistry in this field is the ability to predict and explain the enantioselectivity of a chiral catalyst. The enantiomeric excess (ee) observed in a reaction is a direct consequence of the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states.
The origin of enantioselectivity in Ru-BINAP catalyzed hydrogenations has been a subject of intense computational study. The widely accepted model, supported by DFT calculations, is that the chiral environment created by the (R)-H₈-BINAP ligand makes one of the two diastereomeric transition states significantly lower in energy than the other. harvard.edu The difference in energy between the favored (lower energy) and disfavored (higher energy) transition states dictates the ratio of the enantiomeric products.
DFT calculations on model systems show that the selectivity arises from a combination of steric and electronic effects. rsc.org
Steric Repulsion: The bulky phenyl groups on the phosphorus atoms of the H₈-BINAP ligand create a "chiral pocket." In the lower-energy transition state, the larger substituent of the substrate is oriented away from the sterically demanding regions of the ligand. harvard.edu
Electronic Effects: The conjugative ability of the substrate's substituent groups can play a major role in differentiating the two enantiotopic faces of the substrate. rsc.org
Non-Covalent Interactions: As discussed in section 6.5, attractive interactions between the substrate and the ligand can stabilize the favored transition state.
By calculating the energies of the R- and S-determining transition states, researchers can predict the major enantiomer and the expected enantiomeric excess, often with results that show strong agreement with experimental findings. rsc.org
Conformational Analysis and Stereolability Studies of Chiral Catalysts
The catalytic activity and selectivity of a complex are highly dependent on the three-dimensional structure of the chiral ligand. The H₈-BINAP ligand, with its partially saturated naphthyl rings, possesses greater conformational flexibility compared to the rigid BINAP ligand. This flexibility can influence the shape of the chiral pocket and, consequently, the catalyst's performance.
Computational conformational analysis involves mapping the potential energy surface of the catalyst to identify stable low-energy conformations. DFT calculations are used to determine the relative energies of different conformers and the energy barriers for interconversion between them (stereolability). While X-ray crystallography provides a snapshot of the catalyst's structure in the solid state, computational studies can explore the range of conformations that are accessible in solution, which is more relevant to the catalytic process.
For instance, studies on related rhodium-BINAP complexes have shown that the ligand backbone typically adopts a "skew" conformation. researchgate.net For H₈-BINAP, the additional saturated rings introduce more degrees of freedom, making exhaustive conformational sampling a significant computational challenge. researchgate.net Understanding the accessible conformations is critical, as different conformers may exhibit different catalytic activities or selectivities. These studies help rationalize why subtle changes to the ligand structure, such as the hydrogenation of the BINAP rings to form H₈-BINAP, can lead to significant improvements in catalytic efficiency and enantioselectivity. researchgate.net
Elucidating Non-Covalent Interactions within the Catalyst's Chiral Pocket
While covalent bond formation and cleavage are central to a chemical reaction, the precise orientation of the substrate within the catalyst's active site is often governed by a network of weaker, non-covalent interactions (NCIs). These interactions, including hydrogen bonds, CH-π interactions, and van der Waals forces, are crucial for molecular recognition and the stabilization of the preferred transition state.
DFT calculations are essential for identifying and quantifying these subtle yet decisive forces. Computational models can visualize the electron density between the catalyst and the substrate, revealing the specific atoms involved in these interactions. For Ru-BINAP systems, studies have highlighted the importance of CH-π interactions, where a C-H bond on the substrate interacts favorably with the π-electron system of the ligand's aromatic rings. researchgate.net This attraction helps to "lock" the substrate into the optimal geometry for highly enantioselective bond formation.
In some ketone hydrogenation models, a specific interaction between a hydride on the ruthenium and an alpha-hydrogen on the substrate's substituent group has been identified as a key factor in stabilizing the transition state. rsc.org The ability of DFT to model these weak interactions provides a more complete picture of chiral induction, explaining how the catalyst's chiral pocket not only sterically blocks one reaction pathway but also actively stabilizes the other through a series of favorable NCIs.
Table 2: Key Non-Covalent Interactions in Ru-BINAP Catalysis Identified by DFT
| Interaction Type | Interacting Groups | Effect on Catalysis | Reference |
|---|---|---|---|
| CH-π Interaction | Substrate C-H bond and Ligand Phenyl Ring | Stabilizes the favored transition state, enhancing enantioselectivity. | researchgate.net |
| Steric Repulsion | Substrate Substituent and Ligand Phenyl Ring | Destabilizes the disfavored transition state, acting as the primary source of selectivity. | harvard.edu |
| H₂–Hα Interaction | Ru-Hydride and Substrate α-Hydrogen | Contributes to the formation and stability of a key reaction intermediate. | rsc.org |
Conclusion and Future Research Directions in Dimeric Ruthenium Binap Catalysis
Synthesis of New Generations of Chiral Dimeric Ruthenium Catalysts
Ligand Modification : A primary strategy involves the synthesis of BINAP variants. For instance, the use of H8-BINAP , as seen in the subject compound, has been shown to provide excellent enantioselectivities in the Ru(II)-catalyzed asymmetric hydrogenation of substrates like α,β-unsaturated carboxylic acids and allylic alcohols, sometimes surpassing the performance of standard BINAP catalysts. thieme-connect.com Other modifications include creating BINAP derivatives with different substituents on the phenyl rings to fine-tune the catalyst's electronic and steric properties. researchgate.net
Structural Innovation : Beyond ligand modification, new structural motifs are being explored. This includes the development of mononuclear dicarboxylate complexes like Ru(OCOR)2(binap) and cationic arene complexes such as [RuX(binap)(arene)]Y . iupac.org These have proven to be highly efficient for hydrogenating a range of functionalized ketones and olefins. iupac.org Additionally, dendritic Ru-BINAP catalysts have been developed, which are designed for easy recovery and recycling. nih.gov Another approach involves creating catalysts where the chirality is centered at the metal atom itself, using achiral ligands to construct a stereogenic ruthenium center. bohrium.com
Immobilization : To bridge the gap between homogeneous and heterogeneous catalysis, new generations of catalysts are being immobilized on solid supports. BINAP-Ru catalysts have been covalently attached to supports like silica (B1680970) rsc.org and modified cellulose (B213188) mdpi.com, enhancing their stability and allowing for repeated use.
A summary of synthetic strategies for next-generation catalysts is presented below.
| Catalyst Generation Strategy | Example Compound/System | Key Advantage |
| Ligand Variation | Ru(H8-binap)(OCOCH3)2 | Improved enantioselectivity for specific substrates thieme-connect.com |
| Structural Diversification | [RuCl(binap)(p-cymene)]Cl | High efficiency for hydrogenating functionalized ketones iupac.orgrsc.org |
| Immobilization | Silica-supported BINAP-Ru | Catalyst recyclability and reduced metal leaching rsc.org |
| Supramolecular Design | Dendritic Ru-BINAP | Facile catalyst separation nih.gov |
Exploration of Expanded Substrate Scope and Reaction Types
A significant thrust of ongoing research is to broaden the utility of dimeric Ruthenium-BINAP catalysts beyond their initial applications. The unique structure of complexes like (R)-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] makes them versatile for various transformations. chemimpex.com
Asymmetric Hydrogenation : While the asymmetric hydrogenation of ketones and olefins remains a cornerstone application, the scope has expanded to include more challenging substrates. This includes the highly enantioselective hydrogenation of α- and β-keto esters, allylic alcohols, enamides, and α,β-unsaturated carboxylic acids. researchgate.netiupac.org Research continues to push the boundaries, targeting unfunctionalized ketones and sterically hindered substrates. thieme-connect.com For example, H8-BINAP–Ru(II) complexes have proven more effective than their BINAP counterparts for the hydrogenation of certain (E)-2-alkyl-2-alkenoic acids. thieme-connect.com
New Reaction Types : The application of these catalysts is no longer limited to hydrogenation. They are being explored for a variety of other important organic reactions. These include C-H activation researchgate.netrsc.org, the amination of alcohols researchgate.net, and the coupling cyclization of γ-amino alcohols with secondary alcohols to produce pyridine (B92270) and quinoline (B57606) derivatives. acs.org
Kinetic Resolution : These catalysts have shown excellent efficiency in the kinetic resolution of racemic compounds, such as spirocyclic 1,3-diketones, via asymmetric hydrogenation, achieving high selectivity factors. researchgate.net
The table below highlights the expanding reaction portfolio for Ru-BINAP catalysts.
| Reaction Type | Substrate Class | Catalyst System |
| Asymmetric Hydrogenation | β-Aryl Ketoesters | Ru-BINAP with modified ligands nih.gov |
| Asymmetric Hydrogenation | 1-Tetralones | RuCl2(binap)(1,4-diamine) capes.gov.br |
| C-H Activation/Annulation | N-methoxy-benzamides | Planar-chiral arene ruthenium complex rsc.orgchemrxiv.org |
| Kinetic Resolution | Spirocyclic 1,3-diketones | Ir-SPA-PNN (demonstrates principle applicable to Ru systems) researchgate.net |
| Dehydrogenative Coupling | γ-Amino Alcohols + Secondary Alcohols | (8-(2-diphenylphosphinoethyl)aminotrihydroquinolinyl)(carbonyl)(hydrido)ruthenium chloride acs.org |
Advancements in Mechanistic Understanding and Predictive Modeling
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The intricate nature of dimeric ruthenium-BINAP catalysis necessitates a combination of advanced analytical techniques and computational modeling.
Mechanistic Elucidation : Detailed studies combining techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with kinetic analysis are used to identify key catalytic intermediates and transition states. For example, studies on related Ru-BINAP systems for ketone hydrogenation have identified the active species as a ruthenium hydride complex and have clarified the role of additives like bases in the catalytic cycle. rsc.orgnih.gov Isotope effect studies, such as comparing reaction kinetics in D₂O versus H₂O for the related "blue dimer" catalyst, have helped to delineate individual steps within the catalytic cycle, including the identification of rate-limiting steps. nih.gov
Computational Modeling : Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the entire catalytic cycle. acs.org These computational studies provide insights into the energies of intermediates and transition states, helping to explain the origins of enantioselectivity. researchgate.net For instance, modeling has revealed that selectivity often arises from subtle steric interactions in the transition state. rsc.org
Predictive Approaches : Researchers are moving beyond explanation towards prediction. By analyzing a series of structurally similar catalysts, computational models can identify key descriptors that correlate with catalytic activity. nih.gov Volcano plot analyses, based on Sabatier's principle, are being used to identify optimal energetic landscapes for high catalytic turnover, guiding the future rational design of catalysts. nih.gov
Development of Sustainable and Economically Viable Catalytic Processes
The industrial application of powerful catalysts like (R)-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is often hindered by the high cost of the precious metal (ruthenium) and the complex chiral ligand. Therefore, developing sustainable and economically viable processes is a paramount research goal.
Catalyst Recycling : A key strategy is to render the homogeneous catalyst reusable. This is being achieved by immobilizing the catalyst on solid supports like silica rsc.org or renewable biopolymers like cellulose mdpi.com, which allows for easy separation from the product mixture and reuse in subsequent batches.
| Sustainability Approach | Technology/Method | Key Outcome |
| Catalyst Heterogenization | Immobilization on silica or cellulose rsc.orgmdpi.com | Repeated catalyst use, reduced solvent waste rsc.org |
| Catalyst Recovery | Organic Solvent Nanofiltration (OSN) acs.org | Increased catalyst lifetime and turnover; reduced metal contamination in product acs.org |
| Process Intensification | Use of dendritic catalysts nih.gov | Simplified separation and recycling nih.gov |
| Green Reaction Design | Catalysis for the Guerbet reaction nih.gov | Atom-economical synthesis of valuable alcohols from biomass-derivable feedstocks |
Synergistic Approaches Combining Experimental and Computational Studies
The future of catalyst development lies in the powerful synergy between experimental synthesis and computational modeling. This integrated approach accelerates the discovery and optimization of new catalytic systems.
Mechanism-Driven Design : Experimental observations of catalytic activity, selectivity, and intermediate species provide the basis for constructing accurate computational models. nih.gov These models, in turn, can test mechanistic hypotheses that are difficult to probe experimentally, such as the precise structure of short-lived transition states. acs.org
Validating Computational Predictions : New catalyst designs proposed by computational screening can be synthesized and tested in the laboratory. This iterative cycle of prediction and experimental validation is a highly efficient strategy for catalyst improvement. For example, combined studies have successfully explained the role of σ-silane complexes in ruthenium-catalyzed hydrosilylation, leading to the development of an improved catalytic protocol. acs.org
Structure-Activity Relationships : By combining experimental data from a range of catalysts with computational analysis, robust structure-activity relationships can be established. nih.gov This allows researchers to understand how specific structural or electronic features of the catalyst, such as the bite angle of the phosphine (B1218219) ligand or the nature of the halide ions, influence its performance, providing a roadmap for future design. researchgate.net This combined approach is essential for tackling complex catalytic systems and unlocking new reactivity. acs.orgnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare (R)-[(RuCl(H8-binap))₂(μ-Cl)₃][NH₂Me₂]?
The compound is synthesized via ligand exchange reactions using RuCl₃ as the metal precursor and (R)-H8-BINAP (a hydrogenated BINAP derivative) as the chiral ligand. The reaction typically occurs under inert conditions (e.g., argon atmosphere) in polar aprotic solvents like dichloromethane. The μ-chloro bridges form during the self-assembly of two RuCl(H8-binap) units, stabilized by the dimethylammonium ([NH₂Me₂]⁺) counterion . Key steps include stoichiometric control of ligand-to-metal ratios and rigorous purification via recrystallization to isolate the dinuclear complex.
Q. Which characterization techniques are critical for confirming the structural integrity of this complex?
- Single-crystal X-ray diffraction (SC-XRD): Essential for resolving the dinuclear Ru₂Cl₅ core and verifying the μ-Cl bridging configuration and chiral ligand geometry .
- NMR spectroscopy: ³¹P NMR confirms the coordination of H8-binap ligands (δ ~50–60 ppm for Ru-bound P), while ¹H/¹³C NMR validates the ligand’s stereochemistry .
- Elemental analysis: Matches experimental C/H/N percentages with theoretical values (e.g., C₇₈H₆₄Cl₅NOP₄Ru₂, MW 1646.64) .
Q. What are the primary catalytic applications of this complex in asymmetric synthesis?
The complex is a highly active catalyst for enantioselective hydrogenation of ketones and α,β-unsaturated carboxylic acids. Its H8-binap ligand enhances steric bulk and electronic tuning compared to BINAP, improving enantiomeric excess (ee) in substrates like acetophenone derivatives (up to 98% ee under 10 bar H₂) . Reaction optimization often involves solvent selection (e.g., methanol for proton transfer) and temperature control (25–50°C) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of μ-Cl bridges in catalytic activity?
Kinetic isotopic effect (KIE) studies and in-situ EXAFS/XANES analyses reveal that the μ-Cl bridges stabilize the Ru(II) oxidation state during catalysis, facilitating substrate binding. Transient dissolution of one μ-Cl bridge under H₂ pressure creates an open site for H₂ activation, as evidenced by operando Raman spectroscopy . Computational DFT studies (e.g., Gaussian 16) model the transition state, showing how ligand distortion influences enantioselectivity .
Q. What strategies resolve contradictions in enantioselectivity data across different substrates?
Contradictions arise from substrate-specific steric/electronic interactions. Systematic screening using the PICO framework (Population: substrate class; Intervention: catalyst loading; Comparison: ee vs. ligand variants; Outcome: rate/ee trends) identifies outliers. For example, bulky ortho-substituted aryl ketones exhibit lower ee due to hindered H8-binap-Ru coordination; adjusting to electron-deficient ligands (e.g., SEGPHOS®) mitigates this . Statistical tools like ANOVA validate reproducibility across trials .
Q. How do solvent and temperature synergistically impact catalytic performance?
A Box-Behnken experimental design optimizes parameters:
Q. What advanced techniques validate the chiral environment’s role in enantiocontrol?
- Vibrational Circular Dichroism (VCD): Correlates ligand configuration with substrate ee by analyzing C=O stretching modes in catalyst-substrate adducts .
- Cryo-EM (for insoluble intermediates): Captures transient Ru-H species during H₂ activation, confirming stereochemical retention .
Methodological Frameworks for Study Design
- FINER Criteria: Ensure research questions are Feasible (e.g., scalable synthesis), Interesting (novel ligand effects), Novel (comparisons with SEGPHOS® analogs), Ethical (non-toxic byproducts), and Relevant (applications in pharmaceutical intermediates) .
- PICOT for Comparative Studies: Example: "In Ru-catalyzed hydrogenation (P), does H8-binap (I) vs. BINAP (C) improve ee in β-keto esters (O) under 24h (T)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
